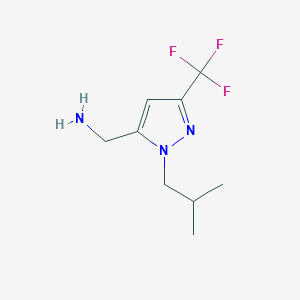

(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

Description

(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is a pyrazole derivative characterized by a trifluoromethyl group at position 3, an isobutyl group at position 1, and a methanamine (-CH2NH2) moiety at position 5. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isobutyl substituent may influence steric interactions with target receptors .

Properties

Molecular Formula |

C9H14F3N3 |

|---|---|

Molecular Weight |

221.22 g/mol |

IUPAC Name |

[2-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-yl]methanamine |

InChI |

InChI=1S/C9H14F3N3/c1-6(2)5-15-7(4-13)3-8(14-15)9(10,11)12/h3,6H,4-5,13H2,1-2H3 |

InChI Key |

ARKDWQKMJJPPNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C(F)(F)F)CN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine typically involves:

- Formation of the pyrazole ring with trifluoromethyl substitution,

- Introduction of the isobutyl group at the N1 position,

- Installation of the methanamine group at the 5-position,

- Often isolation as the hydrochloride salt for purification and stability.

Preparation of the Pyrazole Core with Trifluoromethyl Group

The trifluoromethyl group at the 3-position of the pyrazole ring is commonly introduced via starting materials such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one or trifluoromethylated β-diketones. A practical approach involves the cyclocondensation of trifluoromethylated diketones with hydrazine derivatives, forming 3-(trifluoromethyl)-1H-pyrazol-5-yl intermediates.

For example, a high-yielding one-step synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and regioisomeric analogs was reported starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, demonstrating efficient trifluoromethyl incorporation and pyrazole ring formation under mild conditions.

N1-Isobutyl Substitution

The isobutyl substituent at the N1 position is introduced via alkylation of the pyrazole nitrogen. This can be achieved by:

- Using an appropriate isobutyl amine or alkyl halide in nucleophilic substitution reactions,

- Or via direct condensation reactions involving primary amines bearing the isobutyl group.

Recent literature highlights direct preparation of N-substituted pyrazoles from primary aliphatic amines, including branched amines like isobutylamine, by reacting with β-diketones and O-(4-nitrobenzoyl)hydroxylamine in polar solvents such as DMF at elevated temperatures (around 80–85 °C). This method allows direct formation of the N1-isobutyl substituted pyrazole ring in a one-pot synthesis with moderate to good yields.

Introduction of the Methanamine Group at the 5-Position

The methanamine substituent at the 5-position is typically introduced via:

- Reduction or amination of a corresponding pyrazol-5-yl aldehyde or halide intermediate,

- Or deprotection of carbamate-protected intermediates.

A documented procedure involves starting from tert-butyl (3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl carbamate, which upon treatment with hydrogen chloride in methanol/isopropanol at room temperature for 48 hours undergoes deprotection to yield the free amine as its hydrochloride salt with high yield (97%). This method is practical and scalable, providing a clean conversion to the methanamine functionality.

Representative Preparation Procedure

Analytical and Purification Techniques

- The final amine product is often isolated as the hydrochloride salt to improve stability and facilitate purification by precipitation and washing with diethyl ether.

- Characterization is performed using NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

- Chromatography (silica gel or alumina) is used for purification after initial synthesis steps.

Summary of Key Research Findings

- Direct synthesis of N-substituted pyrazoles from primary amines is a modern, efficient approach, reducing steps and improving yields.

- Carbamate protection/deprotection strategies enable selective functional group manipulation at the 5-position.

- The trifluoromethyl group significantly influences the chemical properties and requires careful selection of starting materials and conditions for incorporation.

- High-yielding, practical synthetic routes are available and have been demonstrated in both academic and industrial settings.

Chemical Reactions Analysis

Types of Reactions: (1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It may be used in the development of new materials with specific chemical properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Key Findings:

Substituent Effects: Isobutyl vs. Fluorinated Substituents: The 2-fluoroethyl group in ’s compound increases polarity and metabolic resistance compared to non-fluorinated alkyl chains .

Positional Isomerism :

- Moving the trifluoromethyl group from position 3 (target compound) to position 4 () alters electron distribution across the pyrazole ring, which could reduce interaction with electron-deficient biological targets .

Functional Group Importance :

- The methanamine group at position 5 in the target compound is absent in ’s analogs, suggesting it may play a critical role in hydrogen bonding or salt bridge formation with target enzymes .

Biological Activity

(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique trifluoromethyl and isobutyl substituents, which may influence its interaction with biological targets.

The compound's structure includes a pyrazole ring, which is known for its versatility in biological applications. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to certain biological receptors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibition of microtubule assembly and induced apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. At concentrations as low as 1.0 μM, these compounds demonstrated morphological changes indicative of apoptosis, alongside enhanced caspase-3 activity .

| Compound | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Induces apoptosis |

| 10c | HepG2 | 2.5 | Inhibits cell proliferation |

Anti-inflammatory Activity

Pyrazole derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies have shown that certain analogs exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values indicating potent anti-inflammatory activity. For example, one study reported IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, suggesting that these compounds could serve as effective anti-inflammatory agents .

| Compound | COX Inhibition | IC50 (μM) |

|---|---|---|

| Compound A | COX-2 | 0.02 |

| Compound B | COX-2 | 0.04 |

The biological activity of this compound may be attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions facilitated by its unique substituents. The presence of nitrogen atoms in the pyrazole ring allows for versatile interactions with biological macromolecules, potentially leading to modulation of signaling pathways involved in cancer cell proliferation and inflammation.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

- Breast Cancer Study : A series of pyrazole derivatives were synthesized and evaluated against MDA-MB-231 cells. The most promising candidates exhibited significant cytotoxicity at low concentrations, suggesting their potential as lead compounds for further development .

- Inflammation Model : In a carrageenan-induced rat paw edema model, selected pyrazole derivatives demonstrated substantial anti-inflammatory effects, comparable to standard treatments like diclofenac, while exhibiting minimal gastrointestinal toxicity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves cyclocondensation of 1,3-diketones or β-keto esters with hydrazine derivatives under acidic or basic conditions to form the pyrazole core. Subsequent functionalization (e.g., alkylation at the N1 position with isobutyl groups) and introduction of the trifluoromethyl group (via reagents like CF₃Cu or trifluoromethylation agents) are critical steps. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometry of reagents to minimize side products .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is critical for verifying substituent positions and purity. Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and isotopic patterns. X-ray crystallography may resolve ambiguities in stereochemistry or regioselectivity .

Q. What are the key physicochemical properties influenced by the trifluoromethyl group?

- Methodology : The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability, as measured by HPLC-based partitioning assays. Its electron-withdrawing nature reduces basicity of the methanamine group, quantified via potentiometric titration. Computational tools like COSMO-RS predict solubility and partition coefficients .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity across studies?

- Methodology : Contradictions may arise from variations in assay conditions (e.g., cell lines, buffer pH). Standardize protocols (e.g., IC₅₀ determination using ATP-based viability assays) and validate target engagement via biophysical methods (e.g., Surface Plasmon Resonance for binding kinetics). Meta-analysis of dose-response curves and statistical power analysis can identify outliers .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodology : Molecular docking (AutoDock Vina, Glide) models binding poses to receptors (e.g., kinases or GPCRs), prioritizing hydrogen bonding with the pyrazole nitrogen and hydrophobic interactions with the trifluoromethyl group. Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification .

Q. How can side reactions during synthesis (e.g., regioisomer formation) be mitigated?

- Methodology : Regioisomerism in pyrazole formation is controlled by using electron-deficient diketones or kinetic vs. thermodynamic conditions (e.g., low-temperature vs. reflux). Purification via flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC isolates the desired isomer. Reaction monitoring with LC-MS at intermediate stages identifies by-products early .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodology : Prodrug derivatization (e.g., acetylation of the methanamine group) improves oral bioavailability. Microsomal stability assays (human liver microsomes) guide structural tweaks to reduce CYP450-mediated metabolism. Pharmacokinetic modeling (Phoenix WinNonlin) integrates parameters like clearance and volume of distribution from rodent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.